A Comprehensive Technical Guide to 2-Methyl-7-nitro-2H-indazole
A Comprehensive Technical Guide to 2-Methyl-7-nitro-2H-indazole
This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and characterization of 2-methyl-7-nitro-2H-indazole. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Physical and Chemical Properties
2-Methyl-7-nitro-2H-indazole is a nitroaromatic heterocyclic compound. While specific experimental data for this particular isomer is limited in publicly available literature, its properties can be predicted and inferred from data on closely related compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChemLite[1] |
| Molecular Weight | 177.16 g/mol | |
| Monoisotopic Mass | 177.05383 Da | PubChemLite[1] |
| Appearance | Light yellow to yellow solid | ChemicalBook[2] |
| Boiling Point (Predicted) | 364.5 ± 15.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | -2.90 ± 0.30 | ChemicalBook[2] |
| XlogP (Predicted) | 1.4 | PubChemLite[1] |
| CAS Number | 13436-58-3 |
Predicted Collision Cross Section (CCS) values (Ų)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 178.06111 | 131.9 |
| [M+Na]⁺ | 200.04305 | 142.5 |
| [M-H]⁻ | 176.04655 | 135.1 |
| [M+NH₄]⁺ | 195.08765 | 151.8 |
| [M+K]⁺ | 216.01699 | 136.1 |
Data from PubChemLite, calculated using CCSbase.[1]
Synthesis and Experimental Protocols
The synthesis of 2-methyl-7-nitro-2H-indazole can be approached through two primary strategies: N-methylation of 7-nitro-2H-indazole or nitration of 2-methyl-2H-indazole. The latter is often preferred for achieving regioselectivity.
Experimental Protocol: Nitration of 2-Methyl-2H-indazole
This protocol is adapted from general procedures for the nitration of 2H-indazoles.
Materials:
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2-Methyl-2H-indazole
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Fuming nitric acid (90%)
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Sulfuric acid (98%)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Ice bath
Procedure:
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Dissolve 2-methyl-2H-indazole in dichloromethane in a round-bottom flask.
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Cool the solution in an ice bath to 0 °C.
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Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.
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In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, also cooled to 0 °C.
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Add the nitrating mixture dropwise to the solution of 2-methyl-2H-indazole over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture over crushed ice.
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Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate and filter.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Caption: Workflow for the synthesis and purification of 2-methyl-7-nitro-2H-indazole.
Spectroscopic Characterization
The structural confirmation of 2-methyl-7-nitro-2H-indazole is typically achieved through spectroscopic methods.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-methyl protons. Based on data for analogous 7-nitro-2-aryl-indazoles, the following chemical shifts can be anticipated (in ppm, relative to TMS):
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A singlet for the N-methyl protons around 4.0-4.3 ppm.
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A doublet for the proton at position 6 around 8.0-8.2 ppm.
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A triplet for the proton at position 5 around 7.3-7.5 ppm.
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A doublet for the proton at position 4 around 7.8-8.0 ppm.
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A singlet for the proton at position 3 around 8.5-8.7 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Expected chemical shifts (in ppm) are:
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N-methyl carbon signal around 35-40 ppm.
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Aromatic carbons between 110-150 ppm. The carbon bearing the nitro group (C7) and the carbons of the pyrazole ring will have distinct chemical shifts.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₈H₇N₃O₂). The expected exact mass for the [M+H]⁺ ion is approximately 178.0611.
Chemical Reactivity and Potential Biological Significance
The chemical reactivity of 2-methyl-7-nitro-2H-indazole is influenced by the electron-withdrawing nitro group and the indazole ring system.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (2-methyl-2H-indazol-7-amine) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This amino derivative serves as a versatile intermediate for further functionalization.
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Electrophilic Aromatic Substitution: The indazole ring is susceptible to electrophilic substitution, although the nitro group deactivates the benzene ring towards such reactions.
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Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group may facilitate nucleophilic aromatic substitution on the benzene ring.
Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects[3][4]. While the specific biological profile of 2-methyl-7-nitro-2H-indazole is not extensively documented, its structural similarity to other biologically active nitroindazoles suggests potential for further investigation in drug discovery programs. The nitro group can be a key pharmacophore or a precursor to other functional groups that modulate biological activity.
Caption: Key chemical transformation of 2-methyl-7-nitro-2H-indazole.
References
- 1. PubChemLite - 2-methyl-7-nitro-2h-indazole (C8H7N3O2) [pubchemlite.lcsb.uni.lu]
- 2. 2-methyl-7-nitro-2H-indazole | 13436-58-3 [chemicalbook.com]
- 3. Buy 6-Methoxy-2-methyl-7-nitro-2H-indazole (EVT-12027660) | 61063-10-3 [evitachem.com]
- 4. 2-Methyl-6-nitro-2H-indazole | 6850-22-2 | Benchchem [benchchem.com]
